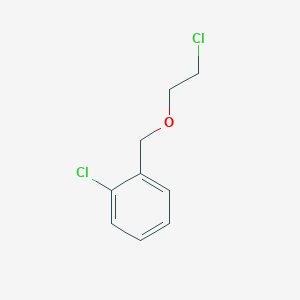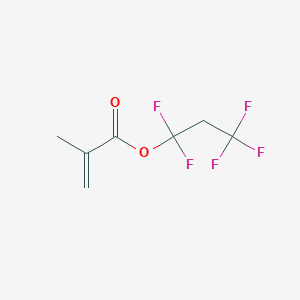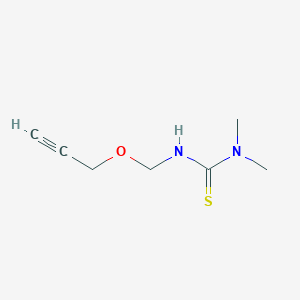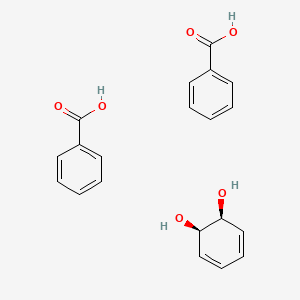
benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol is a compound that combines the properties of benzoic acid and a chiral cyclohexadiene diol Benzoic acid is a simple aromatic carboxylic acid, while the cyclohexadiene diol introduces chirality and additional functional groups to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between benzoquinone and a suitable diene, followed by reduction and hydrolysis steps to introduce the diol functionality. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like triphenylphosphine (PPh3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the benzoic acid moiety can yield benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions for electrophilic substitution often involve the use of concentrated sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals
Mecanismo De Acción
The mechanism of action of benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features. The presence of the diol and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid without the chiral diol functionality.
Cyclohexadiene diol: A chiral diol without the benzoic acid moiety.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group ortho to the carboxyl group.
Uniqueness
Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol is unique due to the combination of the aromatic carboxylic acid and the chiral diol.
Propiedades
Número CAS |
86504-06-5 |
|---|---|
Fórmula molecular |
C20H20O6 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C6H8O2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);1-8H/t;;5-,6+ |
Clave InChI |
SLXAXMOVPHRPEW-IALNUTJISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C[C@H]([C@H](C=C1)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC(C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
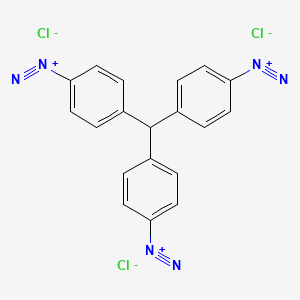
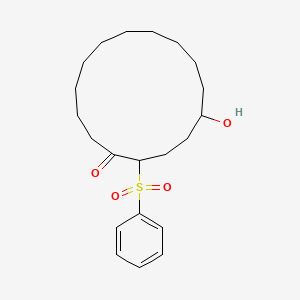
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
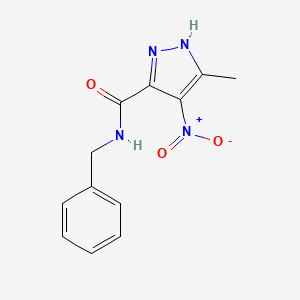
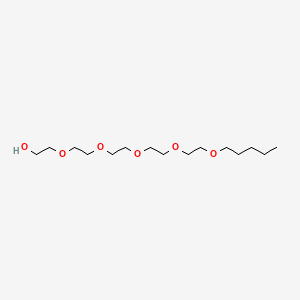
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
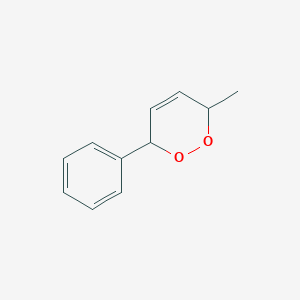
silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
